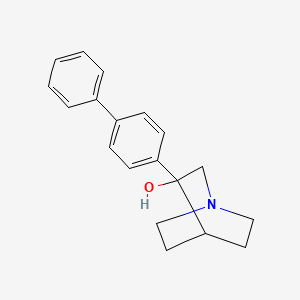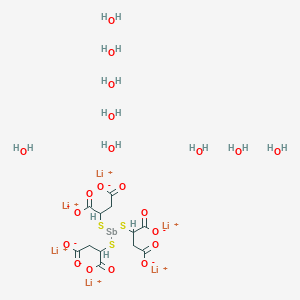
Antimony lithium thiomalate nonahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthiomaline nonahydrate is a bioactive chemical.
Aplicaciones Científicas De Investigación
HPLC Determination in Biological Fluids
Antimony lithium thiomaleate, along with other antimonials like antimony potassium tartrate and antimony piperazine tartrate, has been analyzed using high-performance liquid chromatography (HPLC). This method, involving sodium diethyldithiocarbamate as a reagent, allows for the detection of these compounds in aqueous solutions or biological fluids, highlighting its utility in bioanalytical applications (El-Rabbat, Farag, El-Kommos, & Refaat, 1990).
Comparative Therapeutic Effects
Comparative studies have been conducted on compounds including lithium antimonyl thiomalate to assess their effects on infections in animals. For instance, a study compared the effects of lithium antimonyl thiomalate with other compounds on Schistosoma mansoni infections in mice, examining the differences in toxicity and therapeutic effects based on the type of antimony linkage (Luttermoser, Haskins, & Brady, 1949).
Electrochemical Studies for Energy Storage
Antimony lithium thiomalate nonahydrate's relevance extends to the field of energy storage. For instance, studies on antimony-carbon composites in lithium cells have shown that the particle size of antimony plays a crucial role in the performance of lithium-antimony cells (Hassoun, Derrien, Panero, & Scrosati, 2008). Additionally, research into antimony-based alloy nanocomposites embedded in nitrogen-doped porous carbon has demonstrated their potential as negative electrode materials for lithium-ion batteries, offering insights into improving electronic conductivity and structural integrity (Yang et al., 2021).
Nanomaterial Synthesis for Battery Applications
Nanometric antimony powder synthesis through chemical reduction methods using activated alkaline hydrides has been explored. This research contributes to the development of nanometer-range antimony particles for use as anodic materials in lithium-ion batteries (Dailly, Schneider, Billaud, Fort, & Ghanbaja, 2003).
Treatment of Filariasis
Although outside the main focus of your request, it's notable that antimony lithium thiomalate has been used in medical research, such as in the treatment of filariasis. Studies have examined its effectiveness and observed results in patients treated with this compound (Brown, 1948).
Propiedades
Número CAS |
6169-12-6 |
|---|---|
Nombre del producto |
Antimony lithium thiomalate nonahydrate |
Fórmula molecular |
C12H27Li6O21S3Sb |
Peso molecular |
767 g/mol |
Nombre IUPAC |
hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate;nonahydrate |
InChI |
InChI=1S/3C4H6O4S.6Li.9H2O.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;;;;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;9*1H2;/q;;;6*+1;;;;;;;;;;+3/p-9 |
Clave InChI |
FYBDVMKPGKKXEY-ZJZOBTDDSA-E |
SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Anthiomaline nonahydrate; Antimony lithium thiomalate nonahydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



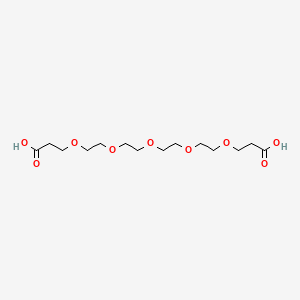
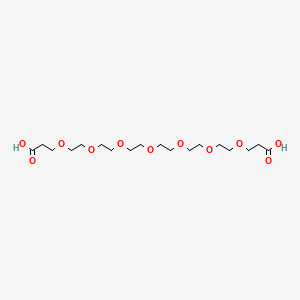
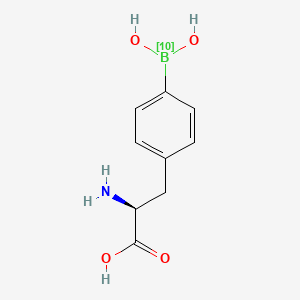
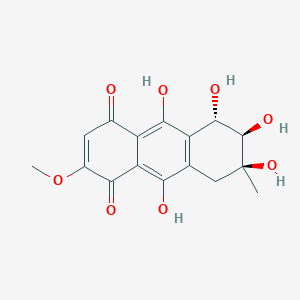
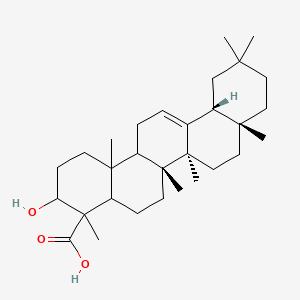

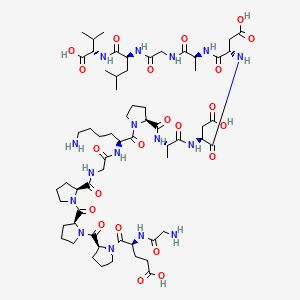
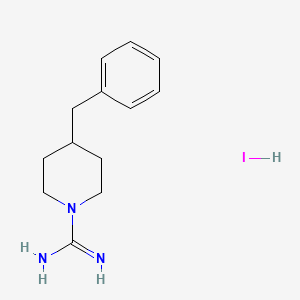
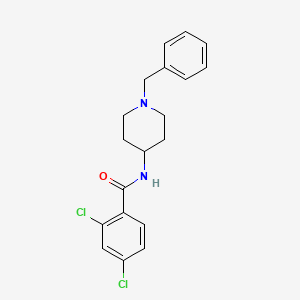
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
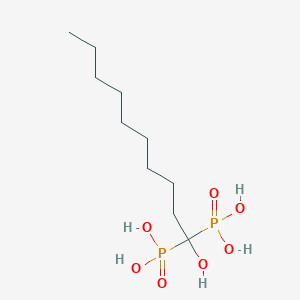
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
